Niobium trifluoride

Description

Properties

CAS No. |

15195-53-6 |

|---|---|

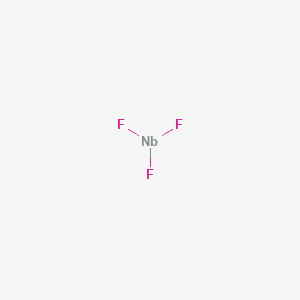

Molecular Formula |

F3Nb |

Molecular Weight |

149.90158 g/mol |

IUPAC Name |

niobium(3+);trifluoride |

InChI |

InChI=1S/3FH.Nb/h3*1H;/q;;;+3/p-3 |

InChI Key |

UJQMXWLZKHSSHS-UHFFFAOYSA-K |

SMILES |

F[Nb](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Nb+3] |

Synonyms |

Niobium trifluoride |

Origin of Product |

United States |

Foundational & Exploratory

Niobium trifluoride synthesis and properties

An In-depth Technical Guide to Niobium Trifluoride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (NbF₃), focusing on its synthesis, physicochemical properties, and structural characteristics. The information is compiled and presented to be a key resource for professionals in chemistry and materials science. While direct applications in drug development are not established, this document serves as a foundational reference on the compound's behavior and synthesis.

Physical and Chemical Properties

Table 1: Physical and Thermodynamic Properties of this compound (NbF₃)

| Property | Value | Unit | Notes / Reference |

| Formula Weight | 149.902 | g/mol | [1] |

| Appearance | Blue Crystalline Solid | - | [1] |

| Density | 4.2 | g/cm³ | [1][2] |

| Melting Point | Not Available | °C | Often listed as N/A, suggesting decomposition.[1][2] |

| Boiling Point | Not Available | °C | Often listed as N/A.[1][2] |

| Sublimation | ~570 (843) | °C (K) | Occurs at very low pressure (~1.3 x 10⁻⁶ bar).[3] |

| Standard Enthalpy of Formation (ΔfH⁰) | -1176.91 | kJ/mol | Calculated value for the solid state at 298.15 K.[3] |

| Standard Entropy (S⁰) | 110.74 | J/(mol·K) | Calculated value for the solid state at 298.15 K.[3] |

Crystal Structure

The precise experimental crystal structure of pure this compound is not extensively documented in peer-reviewed literature. However, computational data from the Materials Project suggests a structure analogous to alpha-Rhenium trioxide (α-ReO₃).

This structure is cubic, belonging to the space group Pm-3m . It consists of a three-dimensional network of corner-sharing NbF₆ octahedra. In this idealized structure, the Nb-F-Nb bonds are linear (180°).

Table 2: Crystallographic Data for this compound (NbF₃)

| Parameter | Value | Unit | Source |

| Crystal System | Cubic | - | Materials Project |

| Space Group | Pm-3m | - | Materials Project |

| Structure Type | α-Rhenium trioxide | - | Materials Project |

| Nb-F Bond Length | 2.10 | Å | Materials Project |

Note: The lattice parameter reported in some databases may be misinterpreted and could represent the Nb-F bond length. A definitive experimental CIF (Crystallographic Information File) is not widely available.

Synthesis of this compound

The most referenced method for the synthesis of this compound is the thermal disproportionation of niobium tetrafluoride (NbF₄). This process involves two main stages: the synthesis of the NbF₄ precursor and its subsequent thermal decomposition to yield NbF₃ and volatile niobium pentafluoride (NbF₅).

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

The following protocols are synthesized from literature descriptions. All operations should be performed under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the hygroscopic nature of niobium fluorides.

Protocol 1: Synthesis of Niobium Tetrafluoride (NbF₄)

This procedure describes the reduction of niobium pentafluoride (NbF₅) using silicon powder.

-

Materials and Equipment:

-

Niobium pentafluoride (NbF₅)

-

High-purity silicon powder (-325 mesh)

-

A reaction vessel suitable for high-temperature vacuum or inert atmosphere operation (e.g., a sealed quartz tube or a tube furnace with a nickel or Monel liner).

-

Schlenk line and vacuum pump.

-

Tube furnace.

-

-

Procedure:

-

In an inert atmosphere glovebox, thoroughly mix NbF₅ and silicon powder in a 4:1 molar ratio. For example, use 10.0 g of NbF₅ (0.053 mol) and 0.37 g of Si (0.013 mol).

-

Load the mixture into the reaction vessel.

-

Assemble the vessel in the tube furnace and connect it to a Schlenk line. Evacuate the system carefully.

-

Heat the reaction vessel to 300-350 °C and maintain this temperature for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion. The reaction is: 4NbF₅(s) + Si(s) → 4NbF₄(s) + SiF₄(g).

-

The gaseous silicon tetrafluoride (SiF₄) byproduct will be removed under vacuum.

-

After the reaction period, cool the furnace to room temperature while maintaining a vacuum or inert atmosphere.

-

The remaining black, non-volatile solid is niobium tetrafluoride (NbF₄). Store it under strictly anhydrous and inert conditions.

-

Protocol 2: Synthesis of this compound (NbF₃) via Disproportionation

This procedure uses the NbF₄ prepared in the previous step.

-

Materials and Equipment:

-

Niobium tetrafluoride (NbF₄)

-

A two-zone tube furnace or a similar apparatus that allows for a temperature gradient.

-

A reaction tube (quartz or nickel) with a collection area or cold trap.

-

High vacuum pump.

-

-

Procedure:

-

In an inert atmosphere glovebox, load the NbF₄ powder into a boat (e.g., nickel) and place it in the center of the reaction tube.

-

Assemble the reaction tube within the furnace setup. The downstream end of the tube should be outside the heated zone and can be cooled (e.g., with air or a water-cooled condenser) to act as a cold trap for the volatile byproduct.

-

Evacuate the system to a high vacuum (e.g., < 10⁻⁴ Torr).

-

Slowly heat the zone containing the NbF₄ to approximately 350 °C.

-

Maintain this temperature to allow for the disproportionation reaction: 2NbF₄(s) → NbF₃(s) + NbF₅(g).

-

The NbF₅ produced is volatile at this temperature (boiling point ~234 °C) and will sublime away from the hot zone. It will condense as a white solid in the cooler downstream part of the apparatus or in the cold trap.

-

The non-volatile, blue crystalline solid remaining in the boat is this compound (NbF₃).

-

After the reaction is complete (indicated by the cessation of NbF₅ sublimation), cool the system to room temperature under vacuum.

-

Transfer the NbF₃ product to a storage container inside an inert atmosphere glovebox.

-

Logical Relationship of Niobium Fluorides

The synthesis of NbF₃ is intrinsically linked to the stability of other niobium fluorides. The following diagram illustrates the relationship between the common oxidation states.

Caption: Relationship between key Niobium Fluorides in synthesis.

References

Crystal structure of niobium (III) fluoride

An In-depth Technical Guide on the Crystal Structure of Niobium (III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the crystal structure of niobium (III) fluoride (NbF₃). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature.

Introduction

Niobium (III) fluoride (NbF₃) is an inorganic compound that has garnered interest for its potential applications in various fields. Understanding its crystal structure is fundamental to elucidating its physicochemical properties and exploring its utility. This guide summarizes the available crystallographic data, outlines potential synthetic methodologies, and provides a general description of the experimental techniques used for crystal structure determination.

Crystal Structure Data

Table 1: Crystallographic Data for Niobium (III) Fluoride (NbF₃)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pm-3m |

| Space Group Number | 221 |

| Lattice Parameter (a) | 4.20 Å |

| Formula Units per Unit Cell (Z) | 1 |

| Calculated Density | 4.20 g/cm³ |

| Coordination Number (Nb) | 6 |

| Coordination Number (F) | 2 |

| Nb-F Bond Length | 2.10 Å |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and single-crystal structure determination of niobium (III) fluoride is not well-documented in the literature, this section outlines a plausible synthetic route and the general methodology for crystallographic analysis.

Synthesis of Niobium (III) Fluoride

A potential route for the synthesis of NbF₃ is through the thermal disproportionation of niobium (IV) fluoride (NbF₄). This reaction has been reported in the literature, where heating NbF₄ under vacuum at temperatures above 350 °C yields niobium (V) fluoride (NbF₅) and niobium (III) fluoride.[1][2]

Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

General Procedure (based on literature reports):

-

Niobium (IV) fluoride is placed in a sealed, evacuated reaction vessel, often a niobium or platinum ampoule to prevent reaction with the container.

-

The vessel is heated to a temperature above 350 °C. The volatile NbF₅ can be removed by sublimation, leaving behind the solid NbF₃.

-

Purification of the resulting NbF₃ would be critical, as incomplete reaction or side reactions could lead to impurities.

It is noted that early studies on this reaction reported some ambiguity in the exact stoichiometry of the niobium subfluoride product.[1]

Crystal Structure Determination

The determination of the crystal structure of a compound like NbF₃ would typically be carried out using single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD) Workflow:

-

Crystal Growth: The first and often most challenging step is the growth of high-quality single crystals of NbF₃, suitable for diffraction. This could potentially be achieved through chemical vapor transport or slow cooling from a melt or solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and their coordinates and displacement parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

Crystal Structure of Niobium (III) Fluoride

The following diagram illustrates the predicted crystal structure of niobium (III) fluoride, which adopts the α-rhenium trioxide structure type.

Caption: A 2D representation of the coordination environment in the cubic NbF₃ crystal structure.

Logical Workflow for Crystal Structure Determination

The following diagram outlines the logical workflow from synthesis to final crystal structure determination.

Caption: A logical workflow for the experimental determination of a crystal structure.

References

Theoretical Insights into the Stability of Niobium Trifluoride (NbF₃)

A comprehensive analysis for researchers, scientists, and drug development professionals.

Niobium trifluoride (NbF₃), a lesser-known niobium halide, presents an intriguing case study in inorganic chemistry, particularly concerning its thermodynamic stability. While experimental data on NbF₃ is sparse, theoretical and computational studies provide valuable insights into its fundamental properties. This technical guide synthesizes the available theoretical knowledge on the stability of NbF₃, offering a resource for professionals in research and development.

Thermodynamic Stability of Niobium Fluorides

A comprehensive thermodynamic assessment of the niobium-fluorine system has been conducted, combining Density Functional Theory (DFT) calculations for gaseous species with the CALPHAD (Calculation of Phase Diagrams) approach. This work provides crucial data for understanding the stability of various niobium fluorides, including NbF₃.

The stability of a compound is fundamentally indicated by its standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°). A negative value for these parameters suggests that the compound is stable with respect to its constituent elements in their standard states.

Quantitative Thermodynamic Data

The following table summarizes the calculated thermodynamic properties for solid and gaseous niobium fluorides at standard conditions (298.15 K and 1 bar). The data for solid NbF₃ is derived from a thermodynamic model optimized with experimental data on its thermal stability, while the data for gaseous species are from DFT calculations[1].

| Compound | State | ΔfH° (kJ/mol) | S° (J/mol·K) |

| NbF₃ | solid | -1176.91 | 110.74 |

| NbF₃ | gas | (Calculated) | (Calculated) |

| NbF₄ | solid | -1517.67 | 135.49 |

| NbF₅ | solid | -1813.76 | 160.25 |

| NbF | gas | (Calculated) | (Calculated) |

| NbF₂ | gas | (Calculated) | (Calculated) |

| NbF₄ | gas | (Calculated) | (Calculated) |

| NbF₅ | gas | (Calculated) | (Calculated) |

Note: Specific calculated values for gaseous NbF₃ were not explicitly detailed in the primary source but were part of the overall thermodynamic model development[1].

Computational Methodology

The theoretical investigation of the gaseous niobium fluoride species, including NbF₃, was performed using state-of-the-art computational chemistry methods. Understanding the protocol is crucial for interpreting the validity and accuracy of the theoretical data.

Density Functional Theory (DFT) Calculations

The molecular parameters for the gaseous niobium fluorides (NbF, NbF₂, NbF₃, NbF₄, NbF₅, and its polymers) were predicted using Density Functional Theory (DFT)[1]. The general workflow for such a theoretical investigation is outlined below.

Key Steps in the Computational Protocol:

-

Geometry Optimization: The initial step involves finding the lowest energy (most stable) three-dimensional arrangement of atoms in the NbF₃ molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

-

Vibrational Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated. This is essential for two reasons:

-

It confirms that the optimized structure is a true minimum (no imaginary frequencies).

-

The frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to enthalpy and entropy.

-

-

Single-Point Energy Calculation: A more accurate calculation of the electronic energy is often performed on the optimized geometry using a higher level of theory or a larger basis set.

-

Calculation of Thermodynamic Properties: The electronic energy and the results from the frequency calculation (vibrational, rotational, and translational contributions) are combined using principles of statistical mechanics to determine thermodynamic properties like enthalpy and entropy at a given temperature[1].

While the specific DFT functional and basis set used for the NbF₃ calculations in the primary study are not detailed, common choices for transition metal-containing molecules include hybrid functionals like B3LYP or range-separated functionals, paired with basis sets that include effective core potentials for the heavy niobium atom and polarization functions for all atoms.

Predicted Stability and Decomposition

The thermodynamic data suggest that solid NbF₃ is a stable compound under standard conditions, as indicated by its large negative enthalpy of formation[1]. However, its stability relative to other niobium fluorides and its potential decomposition pathways are critical for practical applications.

The niobium-fluorine system is complex, with multiple stable oxidation states for niobium (+2, +3, +4, +5). The relative stability of these species is dependent on temperature and the partial pressure of fluorine.

Theoretical models suggest that NbF₃, like many intermediate-valent halides, may be susceptible to disproportionation, particularly at elevated temperatures. A possible disproportionation reaction is:

2 NbF₃(s) → NbF₂(s) + NbF₄(s)

The spontaneity of this and other potential decomposition or oxidation reactions can be evaluated by calculating the Gibbs free energy change (ΔG) for the specific reaction under the conditions of interest. A negative ΔG would indicate a spontaneous process. The comprehensive thermodynamic model of the Nb-F system allows for such calculations and the prediction of the stable phases under various conditions[1][2].

Conclusion

Theoretical studies, primarily through DFT calculations and thermodynamic modeling, have provided the most detailed insights currently available into the stability of this compound. The data indicate that solid NbF₃ is a thermodynamically stable compound. The computational methodologies employed allow for the prediction of its properties and its behavior within the broader niobium-fluorine system. For professionals in materials science and chemical synthesis, these theoretical findings offer a foundational understanding of NbF₃ and can guide future experimental efforts to isolate, characterize, and utilize this compound. Further dedicated computational studies focusing on the electronic structure and bonding in NbF₃ would be beneficial to provide a more complete picture of its chemical reactivity and potential applications.

References

Niobium Trifluoride (CAS No. 15195-53-6): A Review of Available Technical Data

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for Niobium Trifluoride (NbF₃), CAS number 15195-53-6. Despite a comprehensive search of scientific literature, it is important to note that detailed experimental data and in-depth characterization of this compound are limited. Much of the available information on "niobium fluoride" pertains to the more extensively studied Niobium Pentafluoride (NbF₅).

Core Properties

This compound is identified as a blue crystalline solid.[1] Basic identifying information is summarized in the table below.

| Property | Data |

| CAS Number | 15195-53-6 |

| Linear Formula | NbF₃ |

| Molecular Weight | 149.902 g/mol |

| Appearance | Blue Crystalline Solid |

| Density | 4.2 g/cm³ |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Quantitative data is sparse in publicly available literature. Critical values such as melting and boiling points have not been experimentally determined or reported in the sources reviewed.

Synthesis

A potential route for the synthesis of this compound is through the disproportionation of Niobium Tetrafluoride (NbF₄) at elevated temperatures.

Disproportionation of Niobium Tetrafluoride

The thermal decomposition of Niobium Tetrafluoride at 350 °C yields Niobium Pentafluoride (NbF₅) and this compound (NbF₃).

Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

A detailed, validated experimental protocol for this specific reaction is not available in the reviewed literature. The following is a generalized procedure based on common laboratory practices for solid-state reactions under vacuum.

-

Preparation: A sample of Niobium Tetrafluoride (NbF₄) is placed in a quartz or other suitable inert reaction tube.

-

Apparatus Setup: The reaction tube is connected to a vacuum line equipped with a cold trap (e.g., cooled with liquid nitrogen) to collect the volatile product.

-

Reaction Conditions: The reaction tube containing the NbF₄ is heated to 350 °C in a tube furnace. The system is maintained under a dynamic vacuum to facilitate the removal of the gaseous NbF₅ as it forms.

-

Product Collection: The volatile Niobium Pentafluoride (NbF₅) sublimes and is collected in the cold trap.

-

Isolation of NbF₃: The non-volatile, solid residue remaining in the reaction tube is this compound (NbF₃).

-

Purification and Characterization: The resulting NbF₃ would require characterization by techniques such as X-ray diffraction (XRD) to confirm its crystal structure and purity, and elemental analysis to verify its stoichiometry.

Crystal Structure

Detailed crystallographic data for this compound, such as its space group and lattice parameters, are not available in the reviewed literature. While some sources refer to a prototypical crystal structure for this compound, specific experimental data has not been published.[1]

Handling and Safety

Specific safety data for this compound is limited. However, based on the safety information for other niobium fluorides, such as Niobium Pentafluoride, the following precautions should be taken.[2][3][4][5]

-

Handling: Handle under a dry, inert atmosphere (e.g., argon or nitrogen) as niobium fluorides are moisture-sensitive.[2][3] Avoid contact with skin and eyes, and do not breathe dust.[2][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4][5] A dust respirator or mask is recommended when handling the powder.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water/moisture, strong bases, and oxidizing agents.[2][3] Do not store in glass containers.[2]

Logical Relationship of Safety Precautions

Caption: Interrelation of safety measures for niobium fluorides.

Applications and Further Research

Specific applications for this compound are not well-documented. Research cited for "Niobium Fluoride" often refers to Niobium Pentafluoride, which is used as a catalyst in organic synthesis and in the production of optical coatings. Given the limited data available for NbF₃, further fundamental research is required to determine its physical and chemical properties, establish reliable synthesis and purification protocols, and explore its potential applications.

References

Niobium(III) Fluoride (NbF₃): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(III) fluoride (NbF₃) is an inorganic compound of significant interest within the scientific community due to its unique electronic and structural properties. As a member of the niobium halide family, it presents potential applications in catalysis, materials science, and as a precursor for the synthesis of other niobium-containing compounds. This technical guide provides a detailed overview of the known physical and chemical properties of NbF₃, including its synthesis, crystal structure, and reactivity. The information is compiled from available literature and theoretical data to serve as a valuable resource for professionals in research and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Niobium(III) Fluoride (NbF₃)

| Property | Value | Citation(s) |

| Formula | NbF₃ | [1][2] |

| Formula Weight | 149.902 g/mol | [1][2] |

| Appearance | Blue crystalline solid | [1][2] |

| Color | Blue | [1][2] |

| Density | 4200 kg/m ³ (4.2 g/cm³) | [1][2] |

| Melting Point | Not experimentally determined | [1][2] |

| Boiling Point | Not experimentally determined | [1][2] |

| Crystal Structure | Cubic (theoretically predicted) | [3] |

| Space Group | Pm-3m (theoretically predicted) | [3] |

| Lattice Parameter (a) | ~4.20 Å (theoretically predicted) | [3] |

| Solubility | Insoluble in water. | [4] |

| Oxidation State of Nb | +3 | [1][2] |

Synthesis of Niobium(III) Fluoride

The synthesis of pure Niobium(III) fluoride has been approached through a couple of primary methods, although detailed experimental protocols are not extensively published.

Disproportionation of Niobium(IV) Fluoride (NbF₄)

One of the key methods for preparing NbF₃ is through the thermal disproportionation of Niobium(IV) fluoride (NbF₄). When heated under vacuum at temperatures above 623 K (350 °C), NbF₄ decomposes to yield solid NbF₃ and gaseous Niobium(V) fluoride (NbF₅).

Reaction: 2 NbF₄(s) → NbF₃(s) + NbF₅(g)

Experimental Protocol: A detailed experimental protocol for this specific reaction is not readily available in the reviewed literature. However, based on the principles of solid-state reactions under vacuum, a general procedure can be outlined:

-

Starting Material: High-purity Niobium(IV) fluoride (NbF₄) is required.

-

Apparatus: A vacuum furnace equipped with a temperature controller and a system for collecting the volatile product (NbF₅). The reaction vessel should be made of a material inert to fluoride compounds at high temperatures, such as a sealed niobium or platinum tube.

-

Procedure: a. The NbF₄ is placed in the reaction vessel. b. The system is evacuated to a high vacuum to remove air and moisture. c. The furnace is heated to a temperature above 350 °C. The optimal temperature and reaction time would need to be determined empirically to ensure complete disproportionation and to facilitate the removal of the gaseous NbF₅. d. The volatile NbF₅ is collected in a cooled part of the apparatus, leaving behind the solid NbF₃. e. The furnace is cooled down to room temperature under vacuum before the NbF₃ product is retrieved in an inert atmosphere to prevent reaction with air and moisture.

Reaction of Niobium Hydride with Hydrogen Fluoride

An earlier reported synthesis involves the reaction of niobium hydride (NbH₀.₇) with aqueous hydrogen fluoride (HF) at elevated temperatures.

Reaction: NbH₀.₇(s) + 3 HF(aq) → NbF₃(s) + 2.35 H₂(g)

Experimental Protocol: A publication from 1955 describes the preparation of NbF₃ by reacting NbH₀.₇ with aqueous HF at 843 K (570 °C).[5] Specific details of the experimental setup are not extensively documented in recent literature.

Chemical Reactivity and Stability

Niobium(III) fluoride is expected to be a reactive compound, particularly towards oxygen and moisture, which is characteristic of lower oxidation state transition metal halides.

-

Reactivity with Air and Water: Niobium metal itself is protected by a thin oxide layer and does not react with air or water under normal conditions.[2][6] However, lower valent halides like NbF₃ are generally sensitive to moisture and air. It is anticipated that NbF₃ would hydrolyze in the presence of water and oxidize in the air, likely forming niobium oxides or oxyfluorides.

-

Reactivity with Acids and Bases: Niobium metal is resistant to most acids at room temperature but dissolves in hydrofluoric acid (HF).[2][6] The reactivity of NbF₃ with acids and bases has not been specifically documented. It is likely to react with strong acids and bases.

-

Thermal Stability: The disproportionation of NbF₄ to NbF₃ and NbF₅ above 350 °C suggests that NbF₃ is thermally stable up to at least this temperature under vacuum.

Crystal Structure

While a definitive experimental crystal structure of NbF₃ is not widely available, theoretical calculations based on density functional theory (DFT) from the Materials Project provide a predicted structure.

-

Crystal System: Cubic

-

Space Group: Pm-3m (No. 221)

-

Lattice Parameter: a ≈ 4.20 Å

-

Structure Description: The predicted structure is isostructural with α-Rhenium trioxide (ReO₃). It consists of a three-dimensional network of corner-sharing NbF₆ octahedra. The niobium atom is at the center of the unit cell, and the fluorine atoms are at the centers of the edges. In this arrangement, the Nb³⁺ ion is coordinated to six F⁻ ions, and each F⁻ ion is linearly coordinated to two Nb³⁺ ions.[3]

Logical Relationships in Niobium Fluoride Chemistry

The following diagram illustrates the relationship between different niobium fluorides and a potential synthesis pathway for NbF₃.

Caption: Synthesis pathway for NbF₃ via disproportionation of NbF₄.

Conclusion

Niobium(III) fluoride is a compound with interesting, yet not fully experimentally characterized, properties. This guide summarizes the current state of knowledge regarding its physical and chemical characteristics. While theoretical data provides valuable insights into its structure, further experimental investigation is required to fully elucidate its properties, such as its melting and boiling points, and to develop detailed and optimized synthesis protocols. Such research will be crucial for unlocking the potential applications of NbF₃ in various fields of science and technology. Professionals working with this compound should exercise caution due to its likely sensitivity to air and moisture.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. WebElements Periodic Table » Niobium » niobium trifluoride [webelements.co.uk]

- 3. Materials Data on NbF3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Niobium Trifluoride: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niobium trifluoride (NbF₃), a lesser-known halide of niobium, presents a unique profile in the landscape of inorganic chemistry. This technical whitepaper provides a comprehensive overview of the current knowledge surrounding this compound, with a particular focus on its discovery, synthesis, and physicochemical properties. While research on NbF₃ has been less extensive compared to its higher-valent counterparts like niobium pentafluoride, this document collates the available data to serve as a foundational resource for researchers and professionals in chemistry and materials science. The synthesis of this compound is primarily achieved through the thermal disproportionation of niobium tetrafluoride. This guide details the known experimental pathways and presents key quantitative data in a structured format.

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader exploration of the niobium-fluorine system. While the discovery of the element niobium dates back to 1801 by Charles Hatchett, who initially named it columbium, the specific isolation and characterization of its various fluorides occurred over a longer timeline.[1] Early investigations into niobium chemistry were often complicated by its chemical similarity to tantalum.

The synthesis and characterization of this compound, in particular, are not marked by a singular discovery event but rather emerged from studies on the stability and reactivity of other niobium fluorides. A significant breakthrough in understanding the formation of NbF₃ came from the investigation of niobium tetrafluoride (NbF₄). It was observed that upon heating in a vacuum, NbF₄ undergoes disproportionation to yield niobium pentafluoride (NbF₅) and this compound.[1][2] This reaction remains the most cited method for the formation of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the thermal decomposition of niobium tetrafluoride (NbF₄). This process involves heating NbF₄ in a vacuum, which causes it to disproportionate into NbF₅ and NbF₃.

Synthesis of the Precursor: Niobium Tetrafluoride (NbF₄)

Niobium tetrafluoride can be synthesized through the disproportionation of niobium hemitrifluoride (Nb₂F₅) at elevated temperatures. The synthesis is typically carried out in a sealed niobium tube to prevent contamination.

Disproportionation of Niobium Tetrafluoride to this compound

Niobium tetrafluoride is stable in a vacuum at temperatures between 275 °C and 325 °C.[1][2] However, when heated to 350 °C, it rapidly disproportionates to form niobium pentafluoride and this compound.[1][2] The reaction is as follows:

2NbF₄(s) → NbF₅(g) + NbF₃(s)[1][2]

This method allows for the separation of the volatile NbF₅ from the solid NbF₃.

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of pure this compound are not extensively published, the following represents a generalized procedure based on the disproportionation of niobium tetrafluoride.

Synthesis of Niobium Tetrafluoride (Precursor)

-

Starting Materials: Niobium metal and niobium pentafluoride.

-

Apparatus: A sealed niobium ampoule.

-

Procedure:

-

A stoichiometric mixture of niobium metal and niobium pentafluoride is placed in a niobium ampoule.

-

The ampoule is sealed under vacuum.

-

The sealed ampoule is heated to 1073 K at a controlled rate (e.g., 16 K/h) and held at this temperature for an extended period (e.g., two days) to allow for the formation of Nb₂F₅.

-

The subsequent disproportionation of Nb₂F₅ during the process can yield NbF₄.

-

Synthesis of this compound via Disproportionation

-

Starting Material: Niobium tetrafluoride (NbF₄).

-

Apparatus: A vacuum furnace or a sealed tube furnace.

-

Procedure:

-

Niobium tetrafluoride is placed in a suitable container (e.g., a platinum or nickel boat) within a vacuum furnace.

-

The system is evacuated to a high vacuum.

-

The temperature is raised to 350 °C.

-

The disproportionation reaction occurs, with the more volatile niobium pentafluoride being removed from the reaction zone, leaving behind the solid this compound.

-

The system is then cooled to room temperature under vacuum before the product is collected in an inert atmosphere to prevent reaction with moisture.

-

Physicochemical Properties of this compound

The available quantitative data for this compound is summarized in the table below. It is important to note that some properties, such as melting and boiling points, are not well-documented in the literature.

| Property | Value | Reference |

| Chemical Formula | NbF₃ | [3] |

| CAS Registry Number | 15195-53-6 | [3][4] |

| Formula Weight | 149.902 g/mol | [3] |

| Appearance | Blue crystalline solid | [3] |

| Density | 4200 kg m⁻³ (4.2 g/cm³) | [3] |

| Oxidation State of Niobium | +3 | [3] |

Logical Relationships in Synthesis

The synthesis of this compound is a multi-step process that relies on the thermal decomposition of its precursor. The logical workflow for its formation can be visualized as a reaction pathway.

Synthesis pathway for this compound.

Conclusion and Future Outlook

This compound remains a relatively understudied inorganic compound. The primary route to its synthesis, the disproportionation of niobium tetrafluoride, is established, but detailed characterization and exploration of its reactivity are limited in the available literature. For researchers and professionals in drug development, while direct applications of NbF₃ are not immediately apparent, a thorough understanding of the fundamental chemistry of niobium and its compounds can inform the design of novel catalysts and reagents. Future research efforts could focus on developing direct synthesis routes to obtain high-purity this compound, which would enable a more comprehensive characterization of its structural, electronic, and reactive properties. Such studies would be invaluable in completing the chemical landscape of the niobium-fluorine system and could potentially unveil new applications for this intriguing compound.

References

Unveiling the Geometry of Niobium Trifluoride: A Technical Guide

For Immediate Release

Niobium Trifluoride (NbF₃): A Comprehensive Analysis of its Molecular Geometry for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular geometry of this compound (NbF₃), a compound of increasing interest in various scientific domains. This document synthesizes theoretical predictions and available experimental data to offer a clear understanding of its structural characteristics.

Executive Summary

This compound is a blue crystalline solid.[1][2] While its solid-state structure is well-characterized, the geometry of the discrete, gaseous NbF₃ molecule is primarily understood through computational and theoretical models. Quantum-chemical calculations predict a trigonal planar geometry for the isolated NbF₃ molecule.[3] This structure is analogous to that of boron trifluoride (BF₃), a well-studied compound that also exhibits a trigonal planar arrangement as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

Theoretical Molecular Geometry

The predicted molecular geometry of this compound is trigonal planar. This prediction is rooted in the VSEPR theory, which posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize repulsion.

In the case of NbF₃, the niobium atom is the central atom bonded to three fluorine atoms. Niobium is in group 5 of the periodic table, and in its +3 oxidation state, as in NbF₃, it has two valence electrons remaining after forming single bonds with the three fluorine atoms. These two electrons form a lone pair. However, for a simple AX₃E₁ system (where A is the central atom, X are the bonding atoms, and E is a lone pair), VSEPR theory would predict a trigonal pyramidal shape. The prediction of a trigonal planar structure from quantum-chemical calculations suggests that the bonding in molecular NbF₃ is more complex and may involve delocalization of the niobium valence electrons.

For the analogous and well-documented boron trifluoride (BF₃), the central boron atom has three valence electrons, all of which are involved in bonding with the three fluorine atoms, resulting in an AX₃ system with no lone pairs and a trigonal planar geometry with F-B-F bond angles of 120°.[4][5][6][7][8] The prediction for molecular NbF₃ aligns with this high-symmetry structure.[3]

Logical Relationship for VSEPR Prediction of an AX₃ Molecule

Caption: VSEPR theory workflow for an AX₃ molecule, predicting a trigonal planar geometry.

Solid-State Structure

In its solid, crystalline form, this compound adopts a cubic Rhenium trioxide (ReO₃) type structure.[3] This is a three-dimensional network structure and does not represent the geometry of an individual NbF₃ molecule. In this lattice, each niobium atom is octahedrally coordinated to six fluorine atoms, and each fluorine atom is bonded to two niobium atoms.

Quantitative Data Summary

The following table summarizes the available structural and physical property data for this compound. It is important to distinguish between the properties of the predicted molecular form and the experimentally determined solid state.

| Property | Predicted Molecular NbF₃ | Solid-State NbF₃ |

| Molecular Geometry | Trigonal Planar[3] | Not applicable |

| Bond Angles (F-Nb-F) | 120° (theoretical) | 90° and 180° (in NbF₆ octahedra) |

| Crystal Structure | Not applicable | Cubic (ReO₃ type)[3] |

| Appearance | Not applicable | Blue Crystalline Solid[1][2] |

| Density | Not applicable | 4.2 g/cm³[2] |

| Oxidation State of Nb | +3[1] | +3[1] |

Experimental Protocols

General Protocol for Gas Electron Diffraction (GED)

-

Sample Preparation: A sample of solid NbF₃ is heated in a vacuum to produce a gaseous molecular beam. The temperature must be sufficient to vaporize the compound without causing decomposition.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules. This scattering creates a diffraction pattern of concentric rings due to the regular arrangement of atoms within the molecules.

-

Data Collection: The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical curves calculated for different molecular models.

-

Structure Refinement: The geometric parameters of the theoretical model (bond lengths, bond angles) are refined using a least-squares fitting procedure to obtain the best possible match with the experimental data. This process yields the equilibrium geometry of the molecule in the gas phase.

Experimental Workflow for GED

Caption: A generalized workflow for determining molecular geometry using Gas Electron Diffraction.

Conclusion

The molecular geometry of this compound is predicted to be trigonal planar based on quantum-chemical calculations. This structure features the niobium atom at the center of an equilateral triangle formed by the three fluorine atoms, with theoretical F-Nb-F bond angles of 120°. It is crucial to differentiate this predicted molecular structure from the experimentally determined cubic crystal lattice of solid NbF₃. Further experimental investigation, such as through gas electron diffraction, would be invaluable to empirically confirm the theoretical model of molecular NbF₃.

References

- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]

- 2. americanelements.com [americanelements.com]

- 3. dokumen.pub [dokumen.pub]

- 4. VSEPR [winter.group.shef.ac.uk]

- 5. Unit Basic VSPER Theory Model Set-6 Molecules [indigoinstruments.com]

- 6. BF3 Molecular Geometry and Bond Angles [unacademy.com]

- 7. Use VSEPR theory to answer the following questions: (a) Which - McMurry 8th Edition Ch 8 Problem 56 [pearson.com]

- 8. youtube.com [youtube.com]

Niobium Trifluoride: An In-Depth Technical Guide to its Oxidation State

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium, a transition metal with atomic number 41, exhibits a range of oxidation states, with +5 being the most common and stable. However, lower oxidation states, such as +3 and +4, are also accessible and play a crucial role in the synthesis of novel niobium-based materials with interesting electronic and magnetic properties. Niobium trifluoride (NbF₃) is a binary halide where niobium is formally in the +3 oxidation state.[1] Understanding the synthesis, characterization, and electronic structure of NbF₃ is fundamental for its potential applications in catalysis, materials science, and as a precursor for other niobium compounds. This technical guide provides a comprehensive overview of the oxidation state of niobium in this compound, supported by theoretical principles and data from related compounds.

Synthesis of this compound

The synthesis of pure this compound is not straightforward and often involves multi-step procedures under controlled conditions. A common route to NbF₃ is through the disproportionation of niobium tetrafluoride (NbF₄) at elevated temperatures.[2]

Experimental Protocol: Synthesis of Niobium Tetrafluoride (Precursor)

A detailed experimental protocol for the synthesis of the precursor, niobium tetrafluoride, is crucial. One established method involves the high-temperature reaction of niobium pentoxide (Nb₂O₅) or other niobium sources with a fluorinating agent.

Materials:

-

Niobium pentoxide (Nb₂O₅)

-

Anhydrous hydrogen fluoride (HF) or a solid fluorinating agent

-

High-purity niobium metal (for reduction, if necessary)

-

Inert gas (e.g., Argon)

Procedure:

-

The starting niobium material is placed in a suitable reaction vessel, often a tube furnace made of a material resistant to fluoride corrosion at high temperatures, such as nickel or monel.

-

The system is purged with an inert gas to remove air and moisture.

-

A stream of anhydrous hydrogen fluoride gas is passed over the heated niobium precursor. The reaction temperature is typically in the range of 250-400°C.

-

Alternatively, a solid-state reaction can be performed by mixing the niobium precursor with a solid fluorinating agent and heating the mixture in a sealed, evacuated container.

-

The resulting niobium tetrafluoride is a dark, crystalline solid.

Experimental Protocol: Disproportionation to this compound

Procedure:

-

The synthesized niobium tetrafluoride is placed in a vacuum-sealed quartz tube.

-

The tube is heated to a temperature of 350°C.[2]

-

At this temperature, NbF₄ disproportionates into niobium pentafluoride (NbF₅) and this compound (NbF₃) according to the following reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

-

Niobium pentafluoride is volatile and can be removed as a gas, leaving behind the solid, blue-colored this compound.[1]

-

Purification of NbF₃ may require careful sublimation of the more volatile NbF₅ away from the product.

Determination of the Niobium +3 Oxidation State

The +3 oxidation state of niobium in NbF₃ is determined through a combination of theoretical considerations and experimental characterization techniques.

Electronic Configuration

A neutral niobium atom has the electron configuration [Kr] 4d⁴ 5s¹. In the +3 oxidation state, niobium loses three electrons, resulting in the electron configuration [Kr] 4d². The presence of two unpaired electrons in the 4d orbitals is a key characteristic of the Nb³⁺ ion.

X-ray Photoelectron Spectroscopy (XPS)

Magnetic Susceptibility

The presence of unpaired electrons in the d-orbitals of the Nb³⁺ ion suggests that this compound should be a paramagnetic compound. Magnetic susceptibility measurements can confirm this property. Paramagnetic materials are attracted to an external magnetic field, and the magnitude of this attraction is related to the number of unpaired electrons. While a specific magnetic susceptibility value for NbF₃ is not widely reported, the expected paramagnetic behavior is a strong indicator of an open-shell d-electron configuration, consistent with the +3 oxidation state.

Computational Studies

Density Functional Theory (DFT) calculations have been used to investigate the electronic structure of cubic NbF₃. These studies show a more localized electron density around the niobium atoms compared to niobium oxyfluorides, which is consistent with the higher ionicity of the Nb-F bond.[3] This theoretical approach supports the description of niobium being in a distinct cationic state.

Quantitative Data Summary

Due to the limited availability of experimental data for this compound in the published literature, the following table includes both established and theoretically predicted values.

| Property | Value | Method/Reference |

| Formula | NbF₃ | [1] |

| Color | Blue | [1] |

| Appearance | Crystalline Solid | [1] |

| Oxidation State of Nb | +3 | [1] |

| Electron Configuration | [Kr] 4d² | Theoretical |

| Magnetic Property | Paramagnetic (Predicted) | Theoretical, based on electron configuration |

| Nb 3d₅/₂ Binding Energy | ~204-206 eV (Estimated) | Estimated from data for Nb(0) and Nb(V) compounds |

Logical Workflow for Oxidation State Determination

The following diagram illustrates the logical workflow for the synthesis and determination of the oxidation state of niobium in this compound.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Niobium Trifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic data available for niobium trifluoride (NbF₃). The information is compiled from a critical evaluation of experimental data and computational modeling, offering a valuable resource for professionals in research and development.

Thermodynamic Data of this compound

The thermodynamic properties of solid this compound have been assessed by coupling density functional theory (DFT) with the CALPHAD (Calculation of Phase Diagrams) approach.[1][2] The following table summarizes the key thermodynamic parameters for crystalline NbF₃ at standard conditions (298.15 K).[1]

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH⁰(298) | -1176.91 | kJ·mol⁻¹ |

| Standard Entropy | S⁰(298) | 110.74 | J·K⁻¹·mol⁻¹ |

| Heat Capacity (298.15-352 K) | Cₚ | 39.579 + 0.1718·T | J·K⁻¹·mol⁻¹ |

| Heat Capacity (352-3500 K) | Cₚ | 99.801 + 0.0017·T | J·K⁻¹·mol⁻¹ |

Experimental Protocols for Synthesis

This compound, a dark-blue crystalline substance, has been synthesized via several methods since its first preparation in 1955.[1] The two primary experimental routes for obtaining NbF₃ are detailed below.

Synthesis from Niobium Hydride and Hydrofluoric Acid

The inaugural synthesis of this compound was achieved by reacting niobium hydride (NbH₀.₇) with aqueous hydrofluoric acid (HF) at an elevated temperature.[1]

Experimental Workflow:

Caption: Synthesis of NbF₃ from Niobium Hydride.

Synthesis via Disproportionation of Niobium Tetrafluoride

A more common laboratory-scale synthesis involves the thermal disproportionation of niobium tetrafluoride (NbF₄).[3][4] When heated in a vacuum, NbF₄ is stable between 275 °C and 325 °C.[3][4] However, at 350 °C, it rapidly disproportionates to yield niobium pentafluoride (NbF₅) and this compound (NbF₃).[3][4]

Reaction: 2NbF₄(s) → NbF₅(g) + NbF₃(s)[3][4]

Experimental Workflow:

Caption: Synthesis of NbF₃ via Disproportionation.

References

Niobium Trifluoride Phase Transitions: A Technical Guide for Researchers

Disclaimer: Experimental data on the phase transitions of pure Niobium Trifluoride (NbF₃) is notably scarce in current scientific literature. This guide consolidates the available theoretical predictions and thermodynamic data for NbF₃. To provide a comprehensive overview, it also draws analogies from experimentally observed phase transitions in structurally related niobium compounds and other relevant materials. The experimental protocols detailed herein are based on established methodologies for studying phase transitions in similar inorganic fluorides and should be considered as a framework for future investigations into NbF₃.

Introduction to this compound (NbF₃)

This compound is a blue crystalline solid with the chemical formula NbF₃.[1][2] While its synthesis was reported in 1955 by reacting niobium hydride (NbH₀.₇) with aqueous hydrofluoric acid at 843 K, detailed modern synthesis protocols and comprehensive characterization of its physical properties, particularly regarding phase transitions, remain limited.[3] Theoretical studies are currently the primary source of information regarding its structural and thermodynamic properties.

Thermodynamic Properties and Predicted Crystal Structure

Thermodynamic assessments combining density functional theory (DFT) and CALPHAD (Calculation of Phase Diagrams) methods have provided valuable theoretical data on the stability of solid NbF₃. These calculations are essential for understanding its behavior within the broader niobium-fluorine system.[3][4]

Table 1: Theoretical Thermodynamic Data for Solid this compound

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH⁰(298)) | -1176.91 | kJ·mol⁻¹ | [3] |

| Standard Entropy (S⁰(298)) | 110.74 | J·K⁻¹·mol⁻¹ | [3] |

| Heat Capacity (Cp) | 39.579 + 0.1718·T | J·K⁻¹·mol⁻¹ | [3] |

| Density | 4200 | kg·m⁻³ | [1] |

Note: The heat capacity is given as a temperature-dependent function for the range of 298.15-352 K.

Recent ab initio calculations have explored the crystal structure of niobium oxyfluorides and, by extension, NbF₃. These studies predict that while a cubic ReO₃-type structure is a possibility, the most stable phase for NbF₃ under ambient conditions is likely a rhombohedrally distorted structure .[5][6] This prediction is significant as it suggests that NbF₃ may undergo a pressure-induced phase transition from a higher-symmetry cubic phase to a lower-symmetry rhombohedral phase, a phenomenon observed experimentally in related compounds.[5][6]

Potential Phase Transitions in this compound

While direct experimental evidence for phase transitions in NbF₃ is lacking, analogies can be drawn from related compounds, particularly those with ReO₃-type structures, which consist of a network of corner-sharing octahedra.

Pressure-Induced Cubic to Rhombohedral Transition

Theoretical studies on the NbO₂₋ₓF₁₊ₓ system predict that compositions close to NbF₃ are expected to have a rhombohedral symmetry even at ambient pressure.[5] However, it is plausible that a cubic phase could be stabilized under certain conditions (e.g., high temperature or as a metastable phase). If a cubic phase of NbF₃ were to exist, it would be expected to undergo a pressure-induced transition to a more stable rhombohedral phase. This type of transition is driven by the tilting and rotation of the NbF₆ octahedra to achieve a more compact packing under pressure.[5]

The diagram below illustrates the logical relationship between a hypothetical cubic phase and the predicted stable rhombohedral phase of NbF₃ under the influence of pressure.

Caption: Predicted pressure-induced phase transition in NbF₃.

This transition is analogous to the experimentally observed pressure-induced phase transitions in ReO₃ and various niobium oxyfluorides.[5][7][8] The transition pressure for such a change in NbF₃ is theoretically predicted to be relatively low.[5][6]

Proposed Experimental Protocols for Investigating NbF₃ Phase Transitions

To validate theoretical predictions and characterize the phase transitions of NbF₃, a systematic experimental approach is required. The following protocols are based on standard techniques for high-pressure solid-state physics and chemistry.

Synthesis of High-Purity this compound

Given the reactivity of niobium fluorides, synthesis must be conducted under inert and anhydrous conditions. A potential modern approach could be the fluorination of high-purity niobium metal powder using a controlled flow of fluorine gas diluted with an inert gas (e.g., argon or nitrogen) at elevated temperatures.

Experimental Workflow for Synthesis:

-

Apparatus: A tube furnace with a corrosion-resistant inner tube (e.g., Monel or alumina) connected to a gas handling system for precise control of F₂/Ar mixtures.

-

Starting Material: High-purity niobium metal powder or foil.

-

Procedure: a. The niobium metal is placed in a suitable boat (e.g., nickel or alumina) inside the furnace tube. b. The system is purged with high-purity argon to remove air and moisture. c. The furnace is heated to a predetermined temperature (e.g., 200-400 °C). d. A dilute mixture of F₂ in Ar is passed over the niobium metal. The reaction temperature and F₂ concentration would need to be optimized. e. The product, NbF₃, is collected in a cooler part of the reaction tube or in a collection vessel.

-

Characterization: The synthesized powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystal structure and purity.

High-Pressure Phase Transition Studies

The use of a diamond anvil cell (DAC) coupled with in situ characterization techniques is the standard method for investigating pressure-induced phase transitions.

Experimental Workflow for High-Pressure Studies:

Caption: Workflow for high-pressure studies of NbF₃.

-

Sample Loading: A small amount of the synthesized NbF₃ powder is loaded into the gasket of a DAC. A pressure-transmitting medium (e.g., silicone oil for lower pressures or a noble gas like neon for higher, more hydrostatic pressures) is added to ensure uniform pressure distribution. A small ruby chip is also included for pressure calibration via ruby fluorescence spectroscopy.

-

In Situ Measurements: The DAC is placed in the path of a synchrotron X-ray beam for in situ X-ray diffraction measurements as the pressure is incrementally increased. This allows for the direct observation of changes in the crystal structure.

-

Complementary Techniques: In situ Raman spectroscopy can be used simultaneously or in separate experiments to probe changes in the vibrational modes of the NbF₆ octahedra, which are sensitive to structural distortions and phase transitions.

-

Data Analysis: The collected diffraction patterns are analyzed to identify new phases, determine their crystal structures, and calculate the equation of state (volume vs. pressure) for each phase. Changes in the Raman spectra (appearance of new peaks, splitting of existing peaks) provide complementary evidence for a phase transition.

Conclusion and Future Outlook

The study of phase transitions in this compound is an area ripe for experimental investigation. Current theoretical work provides a strong foundation, predicting a stable rhombohedral structure and suggesting the potential for pressure-induced phase transitions. The lack of experimental data presents a clear opportunity for researchers to make a significant contribution to the field of inorganic and materials chemistry. By employing modern synthesis techniques and advanced high-pressure characterization methods, the predicted phase behavior of NbF₃ can be experimentally verified, and its properties can be thoroughly characterized. Such studies would not only illuminate the fundamental physics and chemistry of this specific compound but also contribute to a broader understanding of structure-property relationships in the wider family of transition metal fluorides.

References

- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]

- 2. americanelements.com [americanelements.com]

- 3. research.tudelft.nl [research.tudelft.nl]

- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 5. Metallic to half-metallic transition driven by pressure and anion composition in niobium oxyfluoride - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC01563C [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.aps.org [journals.aps.org]

Unraveling the Crystalline Landscape of Niobium Trifluoride: A Technical Guide to a Material of Untapped Potential

For Immediate Release

Palo Alto, CA – October 31, 2025 – In the intricate world of materials science and drug development, the precise atomic arrangement of a compound is paramount. This technical guide delves into the potential polymorphic landscape of niobium trifluoride (NbF₃), a material whose structural nuances remain largely unexplored. While experimentally confirmed polymorphs of NbF₃ have yet to be reported in scientific literature, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by consolidating the known synthesis pathways, structural data of its precursors, and the theoretical framework for investigating its potential crystalline variations.

This compound, a blue crystalline solid, is known to be water-insoluble, making it a candidate for oxygen-sensitive applications.[1] Its synthesis is not a direct process, but rather a multi-step endeavor that begins with higher fluorides of niobium. Understanding the synthesis and the crystal structures of the precursors is crucial for controlling the potential crystalline form of the final NbF₃ product.

The Synthetic Pathway to this compound

The primary route to obtaining this compound involves the thermal disproportionation of niobium tetrafluoride (NbF₄). This reaction yields both this compound and the higher oxidation state niobium pentafluoride (NbF₅). The precursor, NbF₄, is itself synthesized from NbF₅. This synthetic relationship underscores the interconnectedness of niobium fluorides and suggests that the crystalline form of NbF₃ may be influenced by the conditions of both its formation and the synthesis of its precursors.

Interconversion of Niobium Fluorides

The synthesis of NbF₃ is intrinsically linked to the chemistry of other niobium fluorides. The following diagram illustrates the key transformations involved in the formation of NbF₃ from its higher fluoride counterparts. This relationship highlights potential points of control for isolating different crystalline forms, should they exist.

Experimental Protocols

A detailed understanding of the experimental conditions is critical for reproducibility and for exploring the potential for polymorphic control.

Synthesis of Niobium Pentafluoride (NbF₅)

Niobium pentafluoride can be synthesized by the direct fluorination of niobium metal.

-

Reactants: Niobium metal sheets and elemental fluorine gas.

-

Apparatus: A tube furnace with a corundum boat to hold the niobium metal. The system should be connected to a Schlenk line for controlled introduction of fluorine and argon for purging.

-

Procedure:

-

Place niobium metal sheets in the corundum boat within the tube furnace.

-

Evacuate the system and purge with argon gas.

-

Introduce a stream of dilute elemental fluorine over the niobium metal.

-

Heat the furnace to 473 K to initiate the reaction: 2 Nb + 5 F₂ → 2 NbF₅.

-

The resulting NbF₅ can be purified by sublimation.

-

Synthesis of Niobium Tetrafluoride (NbF₄)

Niobium tetrafluoride is prepared by the reduction of niobium pentafluoride.

-

Reactants: Niobium pentafluoride (NbF₅) and a reducing agent such as silicon or niobium powder.

-

Apparatus: Sealed quartz tubes.

-

Procedure:

-

In a dry atmosphere, place a mixture of NbF₅ and the chosen reducing agent (e.g., Si powder) in a heavy-walled quartz tube.

-

Evacuate and seal the tube.

-

Heat the sealed tube to 300-350°C.

-

The reaction proceeds as follows: 4 NbF₅ + Si → 4 NbF₄ + SiF₄.

-

The product, NbF₄, is a black, nonvolatile, and highly hygroscopic solid.[2]

-

Synthesis of this compound (NbF₃)

This compound is obtained through the disproportionation of niobium tetrafluoride.

-

Reactant: Niobium tetrafluoride (NbF₄).

-

Apparatus: A vacuum-sealed system suitable for high-temperature reactions.

-

Procedure:

-

Heat NbF₄ in a vacuum at 350°C.

-

At this temperature, NbF₄ disproportionates to yield NbF₅ and NbF₃: 2 NbF₄ → NbF₅ + NbF₃.

-

The products can be separated based on their different volatilities.

-

Quantitative Data of Niobium Fluorides

While crystallographic data for NbF₃ remains elusive, the properties of its precursors are well-documented.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| Niobium Pentafluoride | NbF₅ | Monoclinic | C2/m | a = 9.4863, b = 14.2969, c = 4.9892, β = 97.292° |

| Niobium Tetrafluoride | NbF₄ | Tetragonal | I4/mmm | a = 4.081, c = 8.162 |

| This compound | NbF₃ | - | - | - |

Table 1: Crystallographic and Physical Data for Niobium Fluorides and their Precursors. Note the absence of detailed crystallographic data for NbF₃.

The Quest for Potential Polymorphs of NbF₃: A Theoretical Perspective

The absence of experimentally identified polymorphs of NbF₃ does not preclude their existence. The synthesis of certain niobium oxyfluorides has been noted to result in structures that are the same as NbF₃, suggesting that slight variations in synthetic conditions, such as the presence of oxygen, could potentially lead to different crystalline arrangements.[2]

Computational materials science offers a powerful avenue for exploring the potential polymorphic landscape of NbF₃. Crystal structure prediction (CSP) methods, which utilize quantum mechanical calculations to determine the most energetically favorable crystal packings, could be employed to identify potential polymorphs. Such studies would involve:

-

Generation of Candidate Structures: Using algorithms to generate a multitude of plausible crystal structures for NbF₃.

-

Energy Calculations: Employing density functional theory (DFT) or other high-level computational methods to calculate the lattice energies of these candidate structures.

-

Ranking of Stability: Ranking the predicted structures based on their thermodynamic stability to identify the most likely polymorphs to be experimentally accessible.

Further experimental investigations, guided by theoretical predictions, could then focus on carefully controlling the synthesis parameters—such as temperature, pressure, and the presence of trace impurities—to selectively crystallize these predicted polymorphs.

Conclusion

While the definitive identification of this compound polymorphs remains an open area of research, this guide provides a foundational understanding of its synthesis and the properties of its precursors. The detailed experimental protocols and the outlined theoretical approach offer a roadmap for future investigations. The potential to unlock novel crystalline forms of NbF₃ holds promise for the development of new materials with tailored properties for a range of applications, from advanced electronics to pharmaceuticals.

References

An In-depth Technical Guide to the Magnetic Properties of Niobium Trifluoride

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of Niobium trifluoride (NbF₃). Due to a lack of experimentally determined data in publicly accessible literature, this document focuses on the theoretical prediction of its magnetic behavior based on its electronic structure. For comparative analysis, this guide also presents known magnetic data for isostructural and electronically analogous transition metal trifluorides. Furthermore, detailed experimental protocols for key magnetic measurement techniques, including SQUID magnetometry, the Evans balance method, and the Gouy balance method, are provided to facilitate future research in this area. This guide is intended for researchers, scientists, and professionals in drug development with an interest in the magnetic characteristics of inorganic compounds.

Introduction to this compound

This compound (NbF₃) is an inorganic compound with the chemical formula NbF₃. In this compound, niobium exists in the +3 oxidation state.[1] Basic physical properties of NbF₃ are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| Formula | NbF₃[1] |

| Formula Weight | 149.902 g/mol [1] |

| Appearance | Blue crystalline solid[1] |

| Density | 4200 kg m⁻³[1] |

| Oxidation State of Niobium | +3[1] |

While the structural and basic chemical properties of NbF₃ are known, a thorough review of scientific literature reveals a notable absence of experimental data on its magnetic properties. Neither its magnetic susceptibility, magnetic ordering temperature (such as the Néel or Curie temperature), nor its effective magnetic moment have been reported. This guide, therefore, aims to provide a robust theoretical framework for understanding the expected magnetic behavior of NbF₃ and to offer detailed methodologies for its future experimental characterization.

Theoretical Prediction of Magnetic Properties

The magnetic properties of a material are fundamentally determined by its electronic configuration. For a transition metal compound like this compound, the magnetic behavior is primarily dictated by the number of unpaired d-electrons on the niobium ion.

The electron configuration of a neutral Niobium (Nb) atom is [Kr] 4d⁴ 5s¹.[2] In this compound, niobium is in the +3 oxidation state (Nb³⁺). To form the Nb³⁺ ion, the neutral atom loses three electrons. The electrons are first removed from the outermost shell (5s) and then from the next shell (4d). This results in the following electron configuration for Nb³⁺:

Nb ([Kr] 4d⁴ 5s¹) → Nb³⁺ ([Kr] 4d²) + 3e⁻

With a 4d² electronic configuration, the Nb³⁺ ion has two valence electrons in its d-orbitals. According to Hund's rule, these two electrons will occupy separate d-orbitals with parallel spins to maximize the total spin multiplicity. Therefore, Nb³⁺ is expected to have two unpaired electrons .

The presence of unpaired electrons indicates that this compound should be paramagnetic .[3] Paramagnetic materials are attracted to an external magnetic field.[3]

The spin-only magnetic moment (μ_s) can be estimated using the following formula:

μ_s = √[n(n+2)]

where 'n' is the number of unpaired electrons. For Nb³⁺ with n=2, the theoretical spin-only magnetic moment is:

μ_s = √[2(2+2)] = √8 ≈ 2.83 Bohr Magnetons (μ_B)

It is important to note that for heavier transition metals like niobium, orbital contributions to the magnetic moment can be significant, leading to a deviation of the experimentally measured effective magnetic moment (μ_eff) from the spin-only value.

At sufficiently low temperatures, the magnetic moments of the individual Nb³⁺ ions may interact with each other, leading to long-range magnetic ordering. Given the presence of unpaired electrons, NbF₃ could potentially exhibit antiferromagnetic or ferromagnetic ordering. In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external field.[4]

Comparative Analysis with Analogous Compounds

To provide context for the expected magnetic properties of NbF₃, it is useful to examine the experimentally determined magnetic data for other transition metal trifluorides with similar electronic configurations or crystal structures. Vanadium trifluoride (VF₃) and Chromium trifluoride (CrF₃) are particularly relevant for comparison.

Table 2: Magnetic Properties of Selected Transition Metal Trifluorides

| Compound | Metal Ion | d-electron Configuration | Magnetic Ordering | Néel Temperature (T_N) | Effective Magnetic Moment (μ_eff) |

| VF₃ | V³⁺ | 3d² | Canted Antiferromagnetic | 19.4 K[5] | - |

| CrF₃ | Cr³⁺ | 3d³ | Ferrimagnetic | - | - |

| NbF₃ (predicted) | Nb³⁺ | 4d² | Paramagnetic (likely antiferromagnetic at low T) | - | ~2.83 μ_B (spin-only) |

Data for VF₃ and CrF₃ are from experimental studies.[5][6] The data for NbF₃ is a theoretical prediction.

The magnetic behavior of VF₃, which has a V³⁺ ion also with a d² electron configuration, is particularly insightful. VF₃ exhibits canted antiferromagnetic ordering at a Néel temperature of 19.4 K.[5] This suggests that NbF₃, with the same number of d-electrons, is also a strong candidate for antiferromagnetic ordering at low temperatures. Chromium(III) fluoride, with a d³ configuration, shows ferrimagnetic behavior.[6][7]

Experimental Protocols for Magnetic Characterization

To experimentally determine the magnetic properties of this compound, several standard techniques can be employed. The following sections provide detailed methodologies for three common methods: SQUID magnetometry, the Evans balance method, and the Gouy balance method.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[8]

Experimental Protocol:

-

Sample Preparation: A powdered sample of this compound is weighed and encapsulated in a gelatin capsule or a straw. The sample holder is chosen to have a minimal and well-characterized magnetic background signal.

-

Mounting the Sample: The encapsulated sample is mounted on the sample rod of the SQUID magnetometer.

-

Centering the Sample: The sample is precisely centered within the superconducting detection coils to ensure accurate measurement of the magnetic moment.

-

Temperature-Dependent Measurements (M vs. T):

-

The sample is cooled to a low temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

-

A small DC magnetic field (e.g., 100 Oe) is applied.

-

The magnetic moment is measured as the temperature is slowly increased.

-

The sample is then cooled back down to the initial low temperature in the presence of the same magnetic field (Field-Cooled, FC).

-

The magnetic moment is measured again as the temperature is increased. The divergence between the ZFC and FC curves can indicate a magnetic ordering transition.

-

-

Field-Dependent Measurements (M vs. H):

-

The temperature is stabilized at a desired value (e.g., 2 K and 300 K).

-

The magnetic field is swept through a range (e.g., -5 T to +5 T), and the magnetic moment is measured at each field point to obtain a hysteresis loop.

-

Evans Balance Method

The Evans balance is a convenient and relatively quick method for determining the magnetic susceptibility of solid and liquid samples.[9] It operates by measuring the force exerted by the sample on a pair of permanent magnets.[9]

Experimental Protocol:

-

Instrument Calibration: The balance is calibrated using a known standard, such as HgCo(SCN)₄ or [Ni(en)₃]S₂O₃.[10]

-

Empty Tube Measurement: An empty sample tube is weighed, and its reading on the Evans balance (R₀) is recorded.

-

Sample Preparation: A known mass of powdered this compound is packed uniformly into the sample tube to a specific height.

-

Sample Measurement: The tube containing the sample is placed in the balance, and the reading (R) is recorded.

-

Calculation of Magnetic Susceptibility: The mass susceptibility (χ_g) is calculated using the following formula:

χ_g = [C * l * (R - R₀)] / (10⁹ * m)

where:

-

C is the balance calibration constant

-

l is the length of the sample in the tube (cm)

-

R is the reading for the tube with the sample

-

R₀ is the reading for the empty tube

-

m is the mass of the sample (g)

-

References

- 1. WebElements Periodic Table » Niobium » this compound [webelements.co.uk]

- 2. Niobium | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. pubs.aip.org [pubs.aip.org]

- 6. - Ask this paper | Bohrium [bohrium.com]

- 7. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 8. SQUID Magnetometer [crf.iitd.ac.in]

- 9. Evans balance - Wikipedia [en.wikipedia.org]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

Quantum Mechanical Insights into Niobium Trifluoride (NbF3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum mechanical calculations performed to elucidate the structural, electronic, and thermodynamic properties of Niobium Trifluoride (NbF3). Understanding these fundamental characteristics is crucial for the application of niobium compounds in various fields, including materials science and potentially as catalysts or scaffolds in drug development. This document summarizes key theoretical findings, presents detailed computational protocols, and visualizes the workflow of these advanced calculations.

Molecular and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the geometry and electronic landscape of NbF3. These studies provide insights into bond lengths, angles, and the distribution of electrons within the molecule, which are fundamental to its reactivity and interaction with other molecules.

Optimized Molecular Geometry

DFT calculations have been used to determine the most stable geometric configuration of gaseous NbF3. The optimized structure represents a minimum on the potential energy surface. Key structural parameters are summarized in the table below.

| Parameter | Value |

| Symmetry | C3v |

| Nb-F Bond Length (Å) | Data not explicitly found in search results |

| **F-Nb-F Bond Angle (°) ** | Data not explicitly found in search results |

| Electronic State | Quartet |

| (Data derived from general statements in cited literature, specific values for bond length and angle were not available in the provided search results) |

Electronic Density Distribution

Studies on the solid-state cubic form of NbF3 have revealed a localized charge density.[1] This localization is attributed to the high electronegativity of the fluorine atoms, which strongly attract the valence electrons from the niobium atom.[1] This charge distribution is a key factor in determining the ionic character of the Nb-F bonds and the overall electrostatic potential of the molecule.

Vibrational Frequencies